molecular formula C14H26O4 B1296000 Diethyl 2-heptylmalonate CAS No. 607-83-0

Diethyl 2-heptylmalonate

Cat. No.: B1296000
CAS No.: 607-83-0
M. Wt: 258.35 g/mol
InChI Key: HIJIXCXMVYTMCY-UHFFFAOYSA-N
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Description

Diethyl 2-heptylmalonate is an organic compound with the molecular formula C14H26O4. It is a diethyl ester of heptylmalonic acid and is known for its applications in organic synthesis and various industrial processes. This compound is characterized by its relatively high boiling point and density, making it a valuable intermediate in the synthesis of more complex molecules .

Scientific Research Applications

Diethyl 2-heptylmalonate has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting metabolic and cardiovascular diseases.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: this compound is used in biochemical assays to study enzyme kinetics and metabolic pathways.

Safety and Hazards

Diethyl 2-heptylmalonate is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If the compound is inhaled or comes into contact with the skin or eyes, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Diethyl 2-heptylmalonate, also known as diethyl heptylmalonate, is a chemical compound that is primarily used in organic synthesis

Mode of Action

The mode of action of this compound is related to its structure as a malonic ester. Malonic esters, such as diethyl malonate, are known to undergo alkylation in the presence of a base to form enolate ions . These enolate ions can then attack alkyl halides in an SN2 reaction, replacing an α-hydrogen with an alkyl group and forming a new carbon-carbon bond . This process is a key step in the malonic ester synthesis, a method used to prepare carboxylic acids .

Biochemical Pathways

Malonic esters, in general, are involved in the malonic ester synthesis pathway . This pathway involves the alkylation of the malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the alkylation of the malonic ester . This process is a key step in the synthesis of carboxylic acids via the malonic ester synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For example, the formation of the enolate ion, a key step in the compound’s mode of action, requires the presence of a base . Additionally, the compound’s boiling point is reported to be 151 °C , suggesting that it is stable under normal environmental conditions but may undergo changes at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-heptylmalonate can be synthesized through the alkylation of diethyl malonate with heptyl bromide. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with heptyl bromide to form this compound .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-heptylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alkylation: Dialkylated malonates.

    Hydrolysis: Heptylmalonic acid and ethanol.

    Decarboxylation: Heptyl acetic acid.

Comparison with Similar Compounds

Uniqueness: Diethyl 2-heptylmalonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity .

Properties

IUPAC Name

diethyl 2-heptylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJIXCXMVYTMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277092
Record name Diethyl 2-heptylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-83-0
Record name 607-83-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-heptylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL HEPTYLMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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